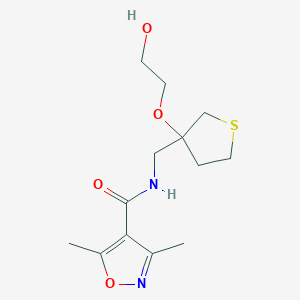

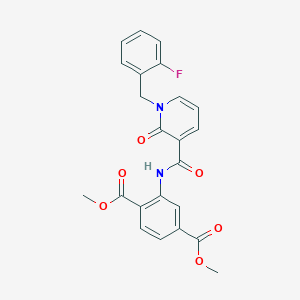

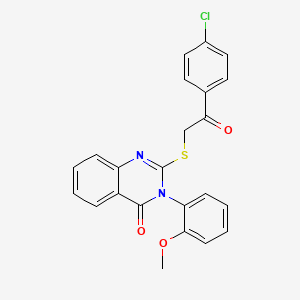

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moiety, involves reactions of chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride. These steps highlight the complexity and versatility in synthesizing compounds with potential bioactivity, as seen in the work of Bhatt, Kant, and Singh (2016)(Bhatt, Kant, & Singh, 2016).

Molecular Structure Analysis

The molecular structure of compounds like 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is characterized by the presence of multiple heterocyclic rings, which play a crucial role in their biological activities. Group 12 metal complexes of related structures show diverse coordination leading to structural variety, indicating the potential for forming various bioactive complexes (Purkait et al., 2017)(Purkait, Aullón, Zangrando, & Chakraborty, 2017).

Chemical Reactions and Properties

Compounds with the piperazin-1-yl and sulfonyl groups undergo various chemical reactions, leading to a wide range of derivatives with different chemical and biological properties. These reactions include nucleophilic substitution, cycloaddition, and electrophilic amination, showcasing the compound's versatility in chemical modifications (Mallesha et al., 2012)(Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Properties

- Synthesis of Bioactive Derivatives: Some bioactive sulfonamide and amide derivatives of piperazine containing imidazo[1,2-b]pyridazine moiety, which includes 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, have been synthesized. These compounds demonstrated antimicrobial activity against various bacterial strains, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Anticancer Potential

- In Vitro Antiproliferative Activity: Derivatives of this compound have shown promising in vitro antiproliferative activity against human cancer cell lines. This indicates potential for further exploration as anticancer agents (Mallesha et al., 2012).

Crystal Engineering and Supramolecular Complexes

- Crystal Engineering Applications: This compound's derivatives have been utilized in crystal engineering to prepare organic co-crystals and salts. These applications demonstrate the versatility of the compound in forming diverse hydrogen-bond motifs, which is crucial for the development of novel materials (Elacqua et al., 2013).

Synthesis of Various Derivatives

- Microwave-Assisted Synthesis: The use of microwave irradiation in the synthesis of pyridazinones and related compounds, including this compound derivatives, has been reported. This method offers improved yields and shorter reaction times, highlighting the efficiency of modern synthetic techniques (Al-Saleh et al., 2006).

Eigenschaften

IUPAC Name |

6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2S/c1-2-17-6-8-18(9-7-17)30(28,29)27-15-13-26(14-16-27)21-11-10-20(24-25-21)23-19-5-3-4-12-22-19/h3-12H,2,13-16H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZDMKJAPZGPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)

![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)